Heterobifunctional Reactivity vs. Symmetrical Analogues Enables Sequential Derivatization at 2- and 7-Positions
Monomethyl 2,7-naphthalenedicarboxylate presents a methyl ester at the 7-position and a free carboxylic acid at the 2-position, whereas both dimethyl 2,7-naphthalenedicarboxylate (CAS 2549-47-5) and 2,7-naphthalenedicarboxylic acid (CAS 2089-89-6) are homobifunctional [1]. The target compound has one labile proton (H-donor count: 1) and three hydrogen-bond acceptors, compared to zero donors for the dimethyl ester, enabling orthogonal protection/deprotection strategies and stepwise amidation or esterification without requiring symmetry-breaking steps . The diester necessitates a selective monohydrolysis to achieve a comparable intermediate, introducing an additional synthetic operation with attendant yield loss.
| Evidence Dimension | Functional group count: free carboxylic acid vs. ester |
|---|---|
| Target Compound Data | 1 free -COOH, 1 -COOCH₃; H-donors = 1; H-acceptors = 3 |
| Comparator Or Baseline | Dimethyl 2,7-naphthalenedicarboxylate: 0 free -COOH, 2 -COOCH₃; H-donors = 0. 2,7-Naphthalenedicarboxylic acid: 2 free -COOH, 0 -COOCH₃; H-donors = 2. |
| Quantified Difference | ΔH-donors = +1 (vs. diester), −1 (vs. diacid); enables orthogonal reactivity without symmetry-breaking |
| Conditions | Structural comparison based on molecular formula (C₁₃H₁₀O₄ vs. C₁₄H₁₂O₄ vs. C₁₂H₈O₄); H-bond donor/acceptor counts from SMILES-derived descriptors |
Why This Matters
For procurement, the heterobifunctional architecture eliminates a synthetic step (selective monohydrolysis) required when starting from the diester, reducing process complexity and improving atom economy in multi-step syntheses.
- [1] PubChem. 2,7-Dimethyl 2,7-naphthalenedicarboxylate (CAS 2549-47-5); ChemSrc. 2,7-Naphthalenedicarboxylic acid (CAS 2089-89-6). Comparative structural data. Accessed 2026-05-06. View Source
